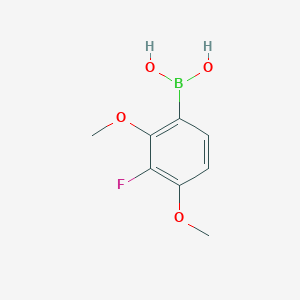
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid
Descripción general
Descripción
“(3-Fluoro-2,4-dimethoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido .
Synthesis Analysis
The preparation of “(3-Fluoro-2,4-dimethoxyphenyl)boronic acid” involves several steps. It can be synthesized from 3,4-Dimethoxyphenol and other raw materials .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-2,4-dimethoxyphenyl)boronic acid” is C8H10BFO4. The average mass is around 199.97 Da .Chemical Reactions Analysis
“(3-Fluoro-2,4-dimethoxyphenyl)boronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
“(3-Fluoro-2,4-dimethoxyphenyl)boronic acid” is a solid substance . The molecular weight is approximately 199.97 g/mol .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, a fundamental step in synthesizing various chemical compounds. The presence of fluorine and methoxy groups in the compound can influence the electronic properties of the boronic acid, potentially leading to enhanced reactivity and selectivity in the coupling process.
Drug Design and Synthesis
The compound’s structural features make it a candidate for the design of new drugs . Its boronic acid moiety can form reversible covalent bonds with biological molecules, which is a desirable property in the development of enzyme inhibitors. Additionally, the fluorine atom can improve the metabolic stability and membrane permeability of potential pharmaceuticals.
Neutron Capture Therapy
Boronic acids are explored as boron carriers in neutron capture therapy, a targeted cancer treatment method . The (3-Fluoro-2,4-dimethoxyphenyl)boronic acid could be investigated for its suitability in delivering boron to cancer cells due to its ability to form stable complexes with biomolecules.
Material Science
In material science, boronic acids are used to modify surface properties and create functional materials . The specific substituents on the phenyl ring of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid can be utilized to tailor the interaction with various substrates, potentially leading to the development of new materials with unique properties.
Biological Research
As a biochemical reagent, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid can be used in life science research to study biological processes or as a building block for more complex organic compounds . Its ability to interact with biomolecules can help elucidate the roles of these molecules in various biological pathways.
Safety And Hazards
Propiedades
IUPAC Name |
(3-fluoro-2,4-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISXERIORTWMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





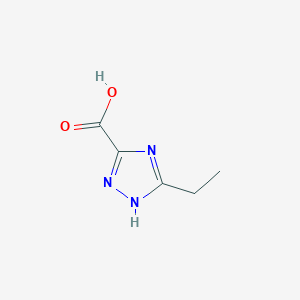

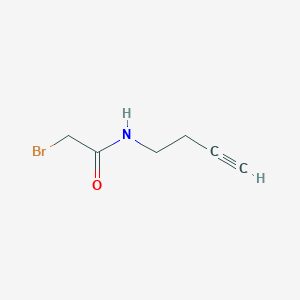
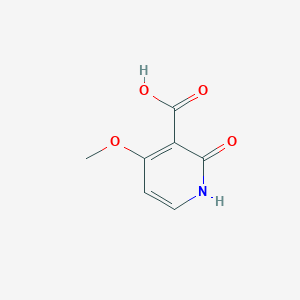

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

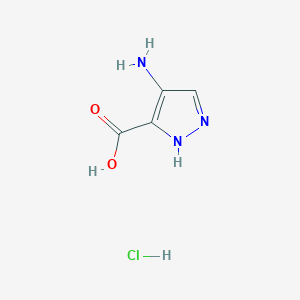
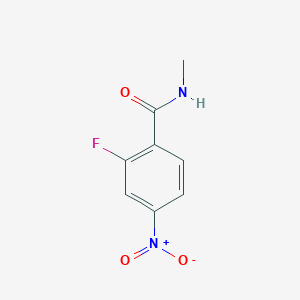
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

